[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate
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Overview
Description
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is a chemical compound derived from pyrethrosin, a sesquiterpene lactone first isolated from Chrysanthemum cinerariaefolium . It is a product of acid cyclization and is known for its unique stereochemistry, containing a Δ4(15)-double bond .
Preparation Methods
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is synthesized through the acid cyclization of pyrethrosin. The process involves the formation of a (1:1) mixture of cyclopyrethrosin acetate and isocyclopyrethrosin acetate . The reaction conditions typically include the use of an acid catalyst and controlled temperature to facilitate the cyclization process. Industrial production methods may involve large-scale cyclization reactions followed by purification techniques such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate undergoes various chemical reactions, including:
Reduction: Hydrogenation over palladized charcoal or nickel boride catalyst yields dihydro-derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include ozone for oxidation and palladized charcoal or nickel boride for reduction. The major products formed from these reactions include ozonolysis products and dihydro-derivatives .
Scientific Research Applications
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of isocyclopyrethrosin acetate involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind to certain receptors or enzymes, leading to its biological effects . Detailed studies on its molecular targets and pathways are still ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is closely related to cyclopyrethrosin acetate, both being products of pyrethrosin cyclization . The key difference lies in their double bond positions, with isocyclopyrethrosin acetate containing a Δ4(15)-double bond and cyclopyrethrosin acetate containing a Δ3(4)-double bond . This difference in stereochemistry imparts unique properties to each compound, making isocyclopyrethrosin acetate distinct in its chemical behavior and applications .
Similar compounds include:
Cyclopyrethrosin acetate: Contains a Δ3(4)-double bond.
Pyrethrosin: The parent compound from which both isocyclopyrethrosin acetate and cyclopyrethrosin acetate are derived.
Properties
CAS No. |
16822-14-3 |
---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.395 |
IUPAC Name |
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate |
InChI |
InChI=1S/C19H24O6/c1-9-6-7-14(23-11(3)20)19(5)8-13-15(10(2)18(22)25-13)17(16(9)19)24-12(4)21/h13-17H,1-2,6-8H2,3-5H3/t13-,14+,15+,16+,17-,19-/m1/s1 |
InChI Key |
JBGDRCNWJFVVLR-CLCAGADWSA-N |
SMILES |
CC(=O)OC1CCC(=C)C2C1(CC3C(C2OC(=O)C)C(=C)C(=O)O3)C |
Origin of Product |
United States |
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